![molecular formula C21H21FN2O B2428192 N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-naphthamide CAS No. 941964-61-0](/img/structure/B2428192.png)
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-naphthamide
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Overview
Description
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-naphthamide, also known as UMB24, is a small molecule that has been synthesized and studied for its potential therapeutic applications. This compound has been shown to have promising results in scientific research for its mechanism of action and physiological effects.
Scientific Research Applications
Alzheimer's Disease Imaging
One significant application of derivatives related to N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-naphthamide is in Alzheimer's disease (AD) imaging. A hydrophobic radiofluorinated derivative, [18F]FDDNP, demonstrates in vitro binding to synthetic beta-amyloid(1-40) fibrils and to neurofibrillary tangles (NFTs) and beta-amyloid senile plaques (APs) in human AD brain specimens. This compound, through positron emission tomography (PET), facilitates the localization and load of NFTs and APs in the brains of living AD patients. The study showed a correlation between greater accumulation and slower clearance of [18F]FDDNP in AP- and NFT-dense brain areas with lower memory performance scores, highlighting its potential in monitoring AP and NFT development non-invasively, aiding diagnostic assessment, and assisting in response monitoring during experimental treatments (Shoghi-Jadid et al., 2002).
Cancer Research
In cancer research, carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, related to the chemical structure of N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-naphthamide, have shown potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC). This highlights the compound's potential in the development of chemotherapeutic agents. A specific 2-(4-fluorophenyl) derivative demonstrated curative effects against subcutaneous colon 38 tumors in mice at low doses, indicating a significant increase in potency and offering insights into new therapeutic strategies (Deady et al., 2005).
Optical and Fluorescent Probes
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-naphthamide derivatives have applications in creating optical and fluorescent probes for various scientific studies. For instance, a novel fluorescent probe for β-amyloids synthesized from derivatives showed high binding affinities toward Aβ(1–40) aggregates, demonstrating potential for molecular diagnosis of Alzheimer’s disease (Fa et al., 2015). Additionally, derivatives have been used in the synthesis of red-emissive D–π–A-structured fluorophores for standard-red organic light-emitting device (OLED) applications, showcasing their versatility in material sciences (Luo et al., 2015).
Mechanism of Action
Pharmacokinetics
Similar compounds have been shown to exhibit rapid clearance from blood and major organs, with hepatobiliary clearance and renal excretion also observed .
Result of Action
The molecular and cellular effects of the compound’s action include DNA damage, cell cycle arrest, and apoptosis . These effects are a result of the compound’s interaction with its targets and its impact on DNA replication and transcription pathways .
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O/c1-24(2)20(16-9-11-19(22)12-10-16)14-23-21(25)18-8-7-15-5-3-4-6-17(15)13-18/h3-13,20H,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJHMWZAFZQHIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC2=CC=CC=C2C=C1)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-naphthamide |
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